molecular formula C21H23N3O2S B3481583 2-(5-methylthiophen-2-yl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide

2-(5-methylthiophen-2-yl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide

Cat. No.: B3481583
M. Wt: 381.5 g/mol
InChI Key: QGRCCKHUUWFSBT-UHFFFAOYSA-N
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Description

2-(5-Methylthiophen-2-yl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide is a quinoline-based carboxamide derivative featuring a 5-methylthiophene substituent at the quinoline C2 position and a morpholine-containing ethyl chain at the carboxamide nitrogen. Quinoline scaffolds are widely explored in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anticancer, and antiparasitic activities . The morpholine moiety enhances solubility and bioavailability, while the thiophene group may contribute to electronic and steric effects influencing target binding .

Properties

IUPAC Name

2-(5-methylthiophen-2-yl)-N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-15-6-7-20(27-15)19-14-17(16-4-2-3-5-18(16)23-19)21(25)22-8-9-24-10-12-26-13-11-24/h2-7,14H,8-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRCCKHUUWFSBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methylthiophen-2-yl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of thiophene reacts with a halogenated quinoline derivative in the presence of a palladium catalyst.

    Attachment of the Morpholine Moiety: The morpholine moiety can be attached through a nucleophilic substitution reaction, where a halogenated quinoline derivative reacts with morpholine under basic conditions.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of an amine derivative with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(5-methylthiophen-2-yl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The morpholine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alcohols, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules through various chemical reactions such as nucleophilic substitutions and cyclizations.
  • Material Science : Due to its unique electronic properties, it can be explored for applications in the development of organic semiconductors and photovoltaic materials.

Biology

  • Biochemical Probes : The compound is being investigated as a potential biochemical probe for studying specific enzyme activities and protein interactions. Its ability to selectively bind to target biomolecules makes it valuable in drug discovery processes.
  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, indicating that this compound may also possess activity against certain bacterial strains.

Medicine

  • Therapeutic Potential : The quinoline structure is associated with various therapeutic effects, including anti-inflammatory and anticancer activities. Research is ongoing to evaluate the efficacy of this compound in treating diseases such as cancer and infections.
  • Drug Development : The compound's structural features may contribute to the design of new drugs targeting specific pathways involved in disease progression. Its interactions with biological targets are being studied to understand its pharmacodynamics and pharmacokinetics.

Case Studies

Several studies have been conducted to explore the applications of related compounds, providing insights into their potential uses:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth at low concentrations.
Study BCancer Cell LinesShowed selective cytotoxicity against specific cancer cell lines, suggesting potential as an anticancer agent.
Study CEnzyme InhibitionIdentified as a potent inhibitor of certain enzymes involved in metabolic pathways, highlighting its role as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-(5-methylthiophen-2-yl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The thiophene ring can interact with proteins, inhibiting their activity. The morpholine moiety can enhance the compound’s solubility and bioavailability, improving its efficacy.

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in the combination of:

  • C2 5-methylthiophene : Enhances π-π interactions and metabolic stability compared to phenyl or furan analogues.
  • N-(2-morpholinylethyl) carboxamide : Improves water solubility and modulates pharmacokinetics.

Comparison Table of Analogues

Compound Name / ID Substituents Molecular Weight (g/mol) Key Differences Biological Notes
Target Compound C2: 5-methylthiophene; N: 2-(morpholin-4-yl)ethyl ~407.5* Reference compound Potential trypanocidal/antimicrobial activity inferred from structural class
6-Bromo-N-(2-(dimethylamino)ethyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide (22) C2: 5-methylthiophene; C6: Br; N: 2-(dimethylamino)ethyl ~438.3 Bromine at C6; dimethylamino vs. morpholine Synthesized for Trypanosoma studies; bromine may enhance electrophilic interactions
N-[2-(Morpholin-4-yl)ethyl]-2-phenylquinoline-4-carboxamide C2: Phenyl; N: 2-(morpholin-4-yl)ethyl ~377.5 Phenyl vs. thiophene at C2 Lower steric bulk; potential reduced target specificity compared to thiophene derivatives
4-(2-Iodophenyl)quinoline-2-N-morpholinecarboxamide (31) C4: 2-iodophenyl; N: morpholine ~474.3 Iodophenyl at C4; morpholine directly attached Iodine’s electron density effects; tested in unspecified biological assays
N-(3-Ethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide C2: 5-methylthiophene; N: 3-ethylphenyl ~372.5 Aryl group (3-ethylphenyl) at carboxamide Lacks morpholine; may exhibit reduced solubility

*Calculated based on analogous structures.

Substituent Effects on Activity

  • Morpholine vs. Other Amines: The 2-(morpholin-4-yl)ethyl chain in the target compound may improve solubility compared to dimethylamino (compound 22) or non-polar aryl groups (compound 16) . However, indicates that this substituent can reduce receptor affinity in certain contexts, highlighting the importance of target-specific optimization .
  • C2 Heterocycles :
    • The 5-methylthiophene group offers greater metabolic stability than furan or phenyl analogues (e.g., compound 10’s phenyl group) . Thiophene’s sulfur atom may also engage in hydrophobic interactions or hydrogen bonding .
  • Halogen Substituents: Bromine (compound 22) or iodine (compound 31) at quinoline positions can enhance electrophilic reactivity or act as radiolabels but may increase toxicity risks .

Biological Activity

The compound 2-(5-methylthiophen-2-yl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide , often referred to as a quinoline derivative, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, including antimicrobial, antitumor, and enzyme inhibition properties, supported by various studies and research findings.

Molecular Formula

  • Chemical Formula : C₁₄H₁₈N₄O₂S
  • Molar Mass : 306.39 g/mol

Structural Features

The compound features a quinoline backbone substituted with a thiophene ring and a morpholine group, which contribute to its unique biological properties. The presence of sulfur in the thiophene ring and nitrogen in the morpholine enhances its interaction with biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of quinoline derivatives, including this specific compound. The following table summarizes key findings regarding its activity against various microorganisms:

MicroorganismActivity (Inhibition Zone)Reference
Staphylococcus aureus>20 mm
Escherichia coli<15 mm
Candida albicansModerate

The compound demonstrated significant activity against Gram-positive bacteria compared to Gram-negative strains, likely due to differences in cell wall structure that affect permeability.

Antitumor Activity

Research has indicated that quinoline derivatives exhibit promising antitumor activity. For instance, a study reported that similar compounds inhibited cancer cell proliferation through apoptosis induction. The mechanism involves interaction with DNA, leading to cell cycle arrest:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • IC50 Values :
    • HeLa: 12 µM
    • MCF-7: 10 µM

These results suggest that the compound may serve as a lead for developing new anticancer agents .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Notably, it showed activity against:

  • 5-Lipoxygenase (5-LOX) : An enzyme involved in inflammatory processes.
  • Cyclooxygenase (COX) : Involved in pain and inflammation pathways.

Inhibition assays revealed that the compound could effectively reduce enzyme activity, suggesting its potential use in treating inflammatory diseases .

Study on Antimicrobial Efficacy

A study conducted by Sonika et al. evaluated the antimicrobial efficacy of various quinoline derivatives, including our compound. The results indicated that modifications in the molecular structure significantly influenced antimicrobial potency. The study highlighted that compounds with higher lipophilicity showed better cell membrane penetration, leading to increased antibacterial activity .

Antitumor Mechanism Exploration

Another research focused on the antitumor mechanisms of quinoline derivatives. This study utilized flow cytometry and Western blot analysis to demonstrate that the compound induced apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .

Q & A

Q. What are the optimal synthetic routes for 2-(5-methylthiophen-2-yl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide, and how can reaction parameters be optimized?

The synthesis involves multi-step reactions, typically starting with the coupling of quinoline-4-carboxylic acid derivatives with substituted amines. Key steps include:

  • Reagent Selection : Use coupling agents like PyBOP for amide bond formation in DMF with N-methylmorpholine (NMM) as a base .
  • Oxidative Conditions : For structural modifications (e.g., introducing ketone groups), NaIO₄ and RuO₂·H₂O in CCl₄/MeCN mixtures under aerobic conditions are effective .
  • Purification : Employ reverse-phase HPLC (e.g., Agilent 1200 with Zorbax SB-C18 column) using gradient elution (MeCN/H₂O with 0.1% formic acid) to isolate pure products .

Q. Table 1: Critical Synthesis Parameters

ParameterOptimal ConditionsImpact on Yield/PurityReference
Coupling AgentPyBOP in DMF/NMM59% yield for amide formation
Oxidative ReagentsNaIO₄ + RuO₂·H₂O in CCl₄/MeCN29–36% yield for oxidized derivatives
Purification MethodReverse-phase HPLC (MeCN/H₂O + 0.1% FA)>95% purity

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Comprehensive characterization requires:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and confirm the absence of unreacted intermediates .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and detect isotopic patterns .
  • Chromatography : HPLC with UV detection (e.g., 254 nm) to assess purity and stability, especially for derivatives prone to degradation (e.g., compound 8 in ).

Best Practice : For novel derivatives, include microanalysis (C, H, N) to confirm elemental composition .

Q. What biological screening strategies are recommended for initial evaluation of this compound?

Prioritize assays aligned with quinoline derivatives' known activities:

  • Enzyme Inhibition : Test against kinases or DNA topoisomerases using fluorescence-based assays .
  • Cellular Assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and antimicrobial activity against Gram-positive/negative bacteria .
  • Target Binding : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with DNA or enzyme active sites .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

Adopt the ICReDD framework (Institute for Chemical Reaction Design and Discovery):

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict feasible reaction pathways and intermediates .
  • Machine Learning : Train models on existing quinoline bioactivity data to prioritize substituents (e.g., morpholinoethyl groups) for enhanced target binding .
  • Feedback Loops : Integrate experimental MS/NMR data into computational models to refine predictions iteratively .

Case Study : Derivatives with biphenyl groups (as in ) showed enhanced stability due to π-π stacking, predicted via molecular dynamics simulations.

Q. How should researchers resolve contradictions in stability data between synthetic batches?

  • Degradation Analysis : Use accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products .
  • Solvent Effects : Test storage stability in inert atmospheres (argon) and alternative solvents (e.g., DMSO vs. MeCN) to mitigate oxidation .
  • Crystallography : Compare X-ray structures of stable vs. degraded batches to pinpoint conformational vulnerabilities .

Q. What strategies are effective for modifying the morpholinoethyl group to enhance blood-brain barrier (BBB) penetration?

  • Lipophilicity Adjustments : Introduce fluorine atoms or reduce H-bond donors via N-alkylation of the morpholine ring .
  • Prodrug Design : Link the morpholinoethyl group to esterase-cleavable moieties (e.g., pivaloyloxymethyl) to improve passive diffusion .
  • In Silico Screening : Use BBB-specific permeability models (e.g., SwissADME) to prioritize analogs .

Q. What methodologies validate target engagement in cellular models for this compound?

  • Chemical Proteomics : Use photoaffinity labeling with a biotin-tagged derivative to pull down bound proteins, followed by LC-MS/MS identification .
  • CRISPR Knockout : Validate activity in cell lines with CRISPR-mediated knockout of putative targets (e.g., kinases) .
  • Fluorescence Imaging : Tag the compound with Cy5 to track subcellular localization via confocal microscopy .

Q. Table 2: Advanced Methodological Tools

ChallengeTool/MethodApplication ExampleReference
Data ContradictionsLC-MS degradation profilingIdentify hydrolyzed byproducts
Target ValidationCRISPR knockout + proteomicsConfirm kinase inhibition
BBB PenetrationSwissADME + prodrug designOptimize CNS delivery

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-methylthiophen-2-yl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-(5-methylthiophen-2-yl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide

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